molecular formula C17H28N4 B11814384 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine

1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Cat. No.: B11814384
M. Wt: 288.4 g/mol
InChI Key: CTMNVLLKNHPFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a pyridine ring and a 1-propylpyrrolidine moiety. Piperazine derivatives are widely recognized for their pharmacological versatility, including roles as antipsychotics, antidepressants, and anticancer agents due to their ability to modulate neurotransmitter systems and enzyme activity . The compound’s structure combines a pyridinyl-piperazine scaffold with a pyrrolidine side chain, which may enhance its binding affinity to biological targets such as serotonin or dopamine receptors.

Properties

Molecular Formula

C17H28N4

Molecular Weight

288.4 g/mol

IUPAC Name

1-methyl-4-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H28N4/c1-3-9-20-10-5-7-16(20)15-6-4-8-18-17(15)21-13-11-19(2)12-14-21/h4,6,8,16H,3,5,7,9-14H2,1-2H3

InChI Key

CTMNVLLKNHPFBN-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives include piperazine derivatives with pyridinyl, pyrrolidinyl, or alkyl substituents. Key comparisons are summarized below:

Compound Substituents Key Features Pharmacological Relevance
1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine Pyridine, 1-propylpyrrolidine Combines rigid pyridine with flexible pyrrolidine; potential for dual receptor modulation. Hypothesized CNS activity (e.g., serotonin/dopamine receptor binding) .
1-(3-((4-Fluorophenyl)thio)propyl)-4-(pyridin-2-yl)piperazine (24) Pyridine, 4-fluorophenylthio-propyl Sulfur-containing side chain; improved lipophilicity. Antiparkinsonian activity via multi-receptor targeting (e.g., dopamine D2/D3) .
1-Methyl-4-(4-(phenylselanyl)butyl)piperazine (RSe-2) Selenium-based phenylbutyl chain Antioxidant properties; selenide group enhances radical scavenging. Potential for mitigating oxidative stress in cancer or neurodegenerative diseases .
1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine Pyridine with trifluoromethyl group Electron-withdrawing CF₃ group; increased metabolic stability. Anticancer applications (e.g., hypoxia-inducible factor inhibition) .
1-(Pyridin-2-yl)piperazine Unsubstituted pyridine Simplest analog; foundational scaffold for drug design. Serotonin receptor ligands (e.g., 5-HT₁A/5-HT₂A) .

Biological Activity

1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine (CAS No. 1352493-65-2) is a piperazine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

Biological Activity Overview

Research indicates that 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • CNS Activity : The compound's structure indicates possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial Properties

Recent studies have shown that derivatives of piperazine, including this compound, can inhibit the growth of various pathogens. For instance, a study screening piperazine derivatives found that certain modifications led to enhanced antimicrobial activity against Leishmania donovani and other pathogens, indicating that structural variations can significantly impact efficacy .

CNS Activity

The compound's ability to interact with neurotransmitter receptors has been explored in several studies. For example, piperazine derivatives have been noted for their potential as acetylcholinesterase inhibitors, which are relevant for treating neurodegenerative diseases . Molecular docking studies suggest that 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine may bind effectively to these receptors, potentially modulating synaptic transmission and offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Study 1: Inhibition of Leishmania Growth

A recent investigation into the effects of piperazine derivatives on Leishmania species demonstrated that certain compounds inhibited promastigote proliferation effectively. The study highlighted the importance of the pyridine and piperazine moieties in enhancing biological activity, with IC50 values indicating significant potency in the low micromolar range .

Compound NameIC50 (µM)Target
1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine<5L. donovani
Other Piperazine Derivatives10 - 20Various

Case Study 2: Neurotransmitter Interaction

In a study examining the interaction of piperazine derivatives with acetylcholinesterase, it was found that modifications to the piperazine ring could enhance binding affinity and inhibitory action. The implications for neuropharmacology are significant, suggesting that compounds like 1-Methyl-4-(3-(1-propylpyrrolidin-2-yl)pyridin-2-yl)piperazine could serve as lead compounds in developing new treatments for cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.